3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile
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Overview
Description
3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile is an organic compound with a complex structure that includes an ethoxy group, a methyleneaminooxy group, and a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile typically involves the reaction of 3-ethoxy-4-hydroxybenzonitrile with methyleneaminooxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to around 100°C and stirred for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyleneaminooxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen or nitrogen groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a methyleneaminooxy group.
3-Ethoxy-4-hydroxybenzonitrile: Lacks the methyleneaminooxy group, making it less reactive in certain chemical reactions.
Uniqueness
3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile is unique due to the presence of both ethoxy and methyleneaminooxy groups, which provide distinct reactivity and potential for diverse applications in synthesis and research .
Properties
CAS No. |
863548-97-4 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-ethoxy-4-[(methylideneamino)oxymethyl]benzonitrile |
InChI |
InChI=1S/C11H12N2O2/c1-3-14-11-6-9(7-12)4-5-10(11)8-15-13-2/h4-6H,2-3,8H2,1H3 |
InChI Key |
TUIXTCFPCKQXOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)CON=C |
Origin of Product |
United States |
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